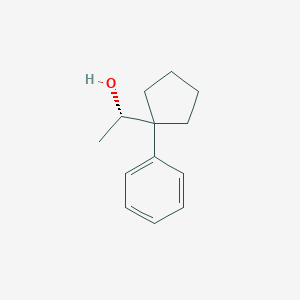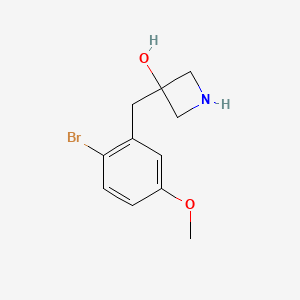
3-(2-Bromo-5-methoxybenzyl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-5-methoxybenzyl)azetidin-3-ol is a chemical compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol . This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their reactivity and versatility in synthetic chemistry, making them valuable intermediates in the synthesis of various biologically active molecules .
Preparation Methods
The synthesis of 3-(2-Bromo-5-methoxybenzyl)azetidin-3-ol typically involves the reaction of 2-bromo-5-methoxybenzylamine with an appropriate azetidinone precursor under specific reaction conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the azetidinone, followed by nucleophilic substitution with 2-bromo-5-methoxybenzylamine . The reaction is usually carried out in an aprotic solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
3-(2-Bromo-5-methoxybenzyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common reagents and conditions used in these reactions include polar aprotic solvents, elevated temperatures, and the presence of catalysts or bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted azetidines and their derivatives .
Scientific Research Applications
3-(2-Bromo-5-methoxybenzyl)azetidin-3-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-Bromo-5-methoxybenzyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
3-(2-Bromo-5-methoxybenzyl)azetidin-3-ol can be compared with other similar compounds, such as:
3-(3-Bromophenyl)azetidin-3-ol: This compound has a similar structure but with a different substitution pattern on the benzyl ring.
3-(2-Bromo-4-methoxybenzyl)azetidin-3-ol: This compound differs in the position of the methoxy group on the benzyl ring.
3-(2-Bromo-5-methoxyphenyl)azetidin-3-ol: This compound has a similar structure but with a different substitution pattern on the azetidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
3-[(2-bromo-5-methoxyphenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C11H14BrNO2/c1-15-9-2-3-10(12)8(4-9)5-11(14)6-13-7-11/h2-4,13-14H,5-7H2,1H3 |
InChI Key |
NUEGBQBXQHAFHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CC2(CNC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


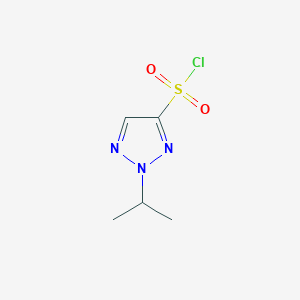
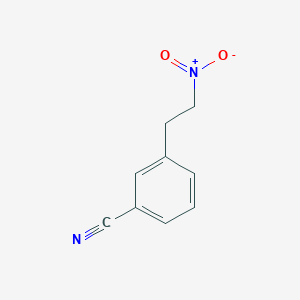
![1-[2-(Trifluoromethyl)thiolan-2-yl]methanamine hydrochloride](/img/structure/B13559895.png)

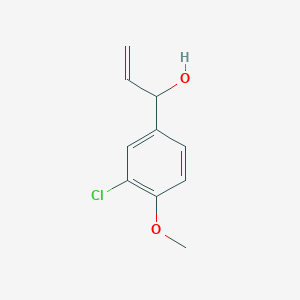
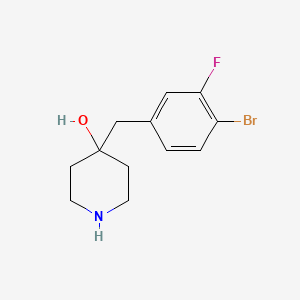
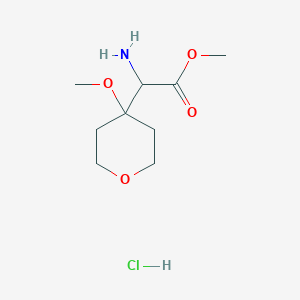
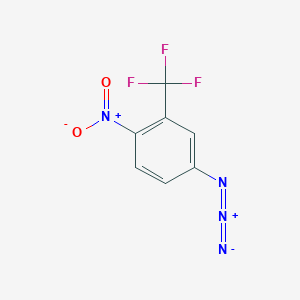
![Tert-butyl1-thia-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13559935.png)
![2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13559940.png)
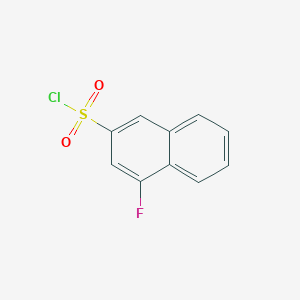
![(R)-Bicyclo[2.2.2]octan-2-amine](/img/structure/B13559968.png)

